![molecular formula C16H15N3O3S B5561485 N-(4-ethylphenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5561485.png)
N-(4-ethylphenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds typically involves a multi-step process. Aryl/aralkyl organic acids are converted into esters, hydrazides, and then 5-aryl/aralkyl-1,3,4-oxadiazol-2-thiols. The target compounds are then synthesized by reacting these thiols with appropriate acetamides in the presence of a solvent like DMF and a base such as sodium hydride (NaH) (Gul et al., 2017).
Molecular Structure Analysis
The molecular structure of similar compounds is elucidated using various spectroscopic methods like IR, 1H-NMR, 13C-NMR, and mass spectral data. These techniques help in confirming the successful synthesis and determining the detailed structure of the compounds (Rehman et al., 2016).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are often studied in the context of their potential biological activities. For example, compounds in this class have been evaluated for their antimicrobial and hemolytic activities, showing variable extents of action against selected microbial species (Khalid et al., 2016).
Scientific Research Applications
Antimicrobial and Hemolytic Activity
1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and hemolytic activities. Compounds in this class, including modifications of the N-(4-ethylphenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide structure, have shown activity against selected microbial species, demonstrating potential as antimicrobial agents with relatively low toxicity. Their hemolytic activity assessments suggest that these compounds could be considered for further biological screening and application trials, except for those with higher cytotoxicity (Gul et al., 2017).
Anticancer Potential
Another avenue of research has involved evaluating the anticancer activity of 1,3,4-oxadiazole and related derivatives. Studies have focused on the computational and pharmacological potential of these compounds, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Some compounds have shown binding and moderate inhibitory effects across various assays, highlighting their potential in cancer treatment and as anti-inflammatory agents (Faheem, 2018).
Synthesis and Antibacterial Study
The synthesis of N-substituted derivatives of 1,3,4-oxadiazole compounds has been researched for their potential antibacterial properties. These compounds have exhibited moderate to significant activity against both Gram-negative and Gram-positive bacteria, suggesting their utility in developing new antimicrobial agents (Khalid et al., 2016).
properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-2-11-5-7-12(8-6-11)17-14(20)10-23-16-19-18-15(22-16)13-4-3-9-21-13/h3-9H,2,10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGBLPOUMMOMFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201329259 |
Source
|
Record name | N-(4-ethylphenyl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201329259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49816635 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-ethylphenyl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
CAS RN |
311324-08-0 |
Source
|
Record name | N-(4-ethylphenyl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201329259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.